(S)-1-(2-Fluoro-5-nitrophenyl)ethan-1-amine
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Overview
Description
(S)-1-(2-Fluoro-5-nitrophenyl)ethan-1-amine is a chiral amine compound characterized by the presence of a fluorine atom and a nitro group on a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Fluoro-5-nitrophenyl)ethan-1-amine typically involves the following steps:
Reduction: The reduction of the nitro group to an amine group.
Chiral Resolution: The separation of the enantiomers to obtain the (S)-enantiomer.
Industrial Production Methods
Industrial production methods may involve the use of catalytic hydrogenation for the reduction step and chromatographic techniques for chiral resolution. These methods ensure high yield and purity of the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-Fluoro-5-nitrophenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: Conversion of the amine group to a nitro or nitroso group.
Reduction: Further reduction of the nitro group to an amine.
Substitution: Nucleophilic substitution reactions involving the fluorine atom.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(S)-1-(2-Fluoro-5-nitrophenyl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(2-Fluoro-5-nitrophenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and nitro groups play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
®-1-(2-Fluoro-5-nitrophenyl)ethan-1-amine: The enantiomer of the compound with different stereochemistry.
2-Fluoro-5-nitroaniline: Lacks the ethan-1-amine moiety.
1-(2-Fluoro-5-nitrophenyl)ethan-1-ol: Contains a hydroxyl group instead of an amine.
Uniqueness
(S)-1-(2-Fluoro-5-nitrophenyl)ethan-1-amine is unique due to its specific stereochemistry and the presence of both fluorine and nitro groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C8H9FN2O2 |
---|---|
Molecular Weight |
184.17 g/mol |
IUPAC Name |
(1S)-1-(2-fluoro-5-nitrophenyl)ethanamine |
InChI |
InChI=1S/C8H9FN2O2/c1-5(10)7-4-6(11(12)13)2-3-8(7)9/h2-5H,10H2,1H3/t5-/m0/s1 |
InChI Key |
FJBXCHOQOVGGFP-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=CC(=C1)[N+](=O)[O-])F)N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)[N+](=O)[O-])F)N |
Origin of Product |
United States |
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